3,5-Diphenyl-2H-pyran-2-one
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Overview
Description
3,5-Diphenyl-2H-pyran-2-one is a heterocyclic compound that belongs to the pyran family. Pyrans are six-membered oxygen-containing rings that exhibit a wide range of biological and pharmaceutical properties. The compound this compound is characterized by the presence of two phenyl groups attached to the 3rd and 5th positions of the pyran ring, making it a significant molecule in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diphenyl-2H-pyran-2-one typically involves multicomponent reactions (MCRs) due to their high efficiency, atom economy, and green reaction conditions . One common method involves the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of green chemistry and efficient catalytic processes are likely employed to maximize yield and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,5-Diphenyl-2H-pyran-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3,5-Diphenyl-2H-pyran-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Diphenyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound’s electrophilic and nucleophilic sites allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2-one: A simpler pyran derivative without the phenyl groups.
3,4-Dihydro-2H-pyran: Another pyran derivative with different substitution patterns.
2-Pyrone and 4-Pyrone: Isomeric forms of pyrone with different positions of the oxygen atom relative to the carbonyl group.
Uniqueness
3,5-Diphenyl-2H-pyran-2-one is unique due to the presence of two phenyl groups, which enhance its stability and reactivity compared to simpler pyran derivatives.
Properties
CAS No. |
804476-01-5 |
---|---|
Molecular Formula |
C17H12O2 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
3,5-diphenylpyran-2-one |
InChI |
InChI=1S/C17H12O2/c18-17-16(14-9-5-2-6-10-14)11-15(12-19-17)13-7-3-1-4-8-13/h1-12H |
InChI Key |
LLRMTLPNHKNZON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=COC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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